Vinyltrimethylsilane

Catalog No.
S704123
CAS No.
754-05-2
M.F
C5H12Si
M. Wt
100.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltrimethylsilane

CAS Number

754-05-2

Product Name

Vinyltrimethylsilane

IUPAC Name

ethenyl(trimethyl)silane

Molecular Formula

C5H12Si

Molecular Weight

100.23 g/mol

InChI

InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3

InChI Key

GCSJLQSCSDMKTP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C=C

Canonical SMILES

C[Si](C)(C)C=C

Internal Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy:

VTMS is widely used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for analyzing the structure and composition of molecules. Its advantages include:

  • Chemical Shift Reference: The ⁰¹H and ¹³C nuclei in VTMS possess well-defined chemical shifts that serve as a reference point for other nuclei in the sample.
  • Signal Integration: VTMS provides a known number of equivalent protons, allowing for easy integration of signals in the NMR spectrum and quantification of analytes.
  • Inertness: VTMS exhibits minimal interaction with most analytes, ensuring minimal interference with the NMR signal of interest.

Silylation Agent in Organic Synthesis:

VTMS acts as a silylating agent, introducing a trimethylsilyl group [(CH3)3Si-] onto various functional groups in organic molecules. This process offers several benefits:

  • Protection of Functional Groups: Silylation protects sensitive functional groups (e.g., alcohols, amines, phenols) from unwanted reactions during synthesis.
  • Increased Volatility: Silylation often enhances the volatility of organic molecules, making them more amenable to purification techniques like gas chromatography (GC) and mass spectrometry (MS).
  • Derivatization for Analysis: Silylation can derivatize complex molecules, making them more readily detectable and identifiable by analytical techniques.

Precursor for Organosilicon Compounds:

VTMS serves as a precursor for various organosilicon compounds, which are molecules containing silicon-carbon bonds. These compounds possess diverse applications in various fields:

  • Silicone Polymers: VTMS can be used to synthesize silicone polymers, which find use in sealants, adhesives, lubricants, and medical implants due to their unique properties like flexibility, heat resistance, and biocompatibility.
  • Electronic Materials: Organosilicon compounds derived from VTMS can be employed in the production of electronic materials like semiconductors and photoresists due to their specific electrical and optical properties.

Vinyltrimethylsilane is a colorless liquid that serves as an important precursor in the synthesis of various organosilicon compounds. It possesses a vinyl group, which contributes to its reactivity in electrophilic substitution reactions, making it useful in polymer chemistry and material science . The presence of three methyl groups bonded to silicon enhances its stability and influences its chemical behavior.

VTMS is a flammable liquid with a low flash point. It can irritate the skin and eyes upon contact. Here are some safety considerations:

  • Flammability: Keep away from heat, sparks, and open flames.
  • Skin and Eye Irritation: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling VTMS.

  • Electrophilic Substitution: It acts as an ethylene equivalent, allowing it to undergo electrophilic substitution reactions. This property makes it valuable for synthesizing more complex silicon-containing compounds .
  • Addition Reactions: The double bond in vinyltrimethylsilane can react with halogens (such as bromine and chlorine) and hydrogen halides, leading to the formation of various halogenated products .
  • Metathesis Reactions: Vinyltrimethylsilane has been shown to engage in surface metathesis reactions, yielding products like 4-bromostyrene when reacted with other organic compounds .

Vinyltrimethylsilane can be synthesized through several methods:

  • Hydrosilylation: This involves the addition of silanes to alkenes or alkynes under catalytic conditions.
  • Reactions with Silyl Potassium Compounds: For example, the reaction of triethylsilylpotassium with vinyl compounds can yield vinyltrimethylsilane .
  • Direct Synthesis from Silicon Precursors: Various silicon-containing reagents can be used to produce vinyltrimethylsilane through controlled reactions.

Vinyltrimethylsilane finds numerous applications across different fields:

  • Polymer Chemistry: It is utilized as a monomer in the production of silicone-based polymers, enhancing their mechanical properties and thermal stability.
  • Surface Modification: The compound is employed in modifying surfaces to improve adhesion and hydrophobicity in coatings and sealants.
  • Chemical Intermediates: Vinyltrimethylsilane serves as a precursor for synthesizing other organosilicon compounds used in electronics and optics .

Interaction studies involving vinyltrimethylsilane often focus on its surface chemistry, particularly on silicon substrates. Research has shown that it can undergo complex thermal reactions, influencing the properties of silicon surfaces used in semiconductor applications . These studies are crucial for understanding how vinyltrimethylsilane can be effectively utilized in advanced material science.

Several compounds share similarities with vinyltrimethylsilane, particularly within the realm of organosilicon chemistry. Here are some notable examples:

Compound NameChemical FormulaKey Features
TrimethylsilaneC₄H₁₂SiUsed primarily as a silane coupling agent.
VinyltriethoxysilaneC₈H₁₈O₃SiCommonly used for surface modification.
PhenyltrimethoxysilaneC₉H₁₂O₃SiKnown for enhancing optical properties in coatings.

Vinyltrimethylsilane stands out due to its specific reactivity profile, particularly its ability to undergo electrophilic substitution and addition reactions more readily than some other silanes. This unique behavior makes it particularly valuable in specialized chemical syntheses and industrial applications.

Physical Description

Liquid

Boiling Point

55.0 °C

UNII

H5HJ2RET1N

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (56.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (63.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

754-05-2

Wikipedia

Vinyltrimethylsilane

General Manufacturing Information

Computer and electronic product manufacturing
Silane, ethenyltrimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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